molecular formula C5H7NO4 B15159749 4-Hydroxy-3-nitropent-3-en-2-one CAS No. 675200-66-5

4-Hydroxy-3-nitropent-3-en-2-one

Cat. No.: B15159749
CAS No.: 675200-66-5
M. Wt: 145.11 g/mol
InChI Key: OKTLCBUXSQVMTF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropent-3-en-2-one is a high-purity chemical reagent offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Structures featuring both a nitro group and a keto-enol system, like this one, are often explored as key intermediates in organic synthesis pathways . Potential research applications for such compounds may include serving as a precursor for the synthesis of more complex heterocyclic molecules, acting as a ligand in coordination chemistry, or being used in material science research. Researchers value this compound for its unique molecular structure, which combines a nitro group, known for its electron-withdrawing properties, with a pentenone backbone that can exhibit keto-enol tautomerism . This combination can be leveraged to fine-tune reactivity and physical properties in synthetic designs. The specific mechanism of action is highly dependent on the chosen application. Handling should adhere to standard laboratory safety protocols. The information presented is based on the structural analysis of similar compounds and should be verified through laboratory experimentation. Please consult the relevant safety data sheet (SDS) before use.

Properties

CAS No.

675200-66-5

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

4-hydroxy-3-nitropent-3-en-2-one

InChI

InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h7H,1-2H3

InChI Key

OKTLCBUXSQVMTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-3-nitropent-3-en-2-one can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypent-3-en-2-one using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Hydroxy-3-nitropent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. Major products formed from these reactions include 4-oxo-3-nitropent-3-en-2-one, 4-hydroxy-3-aminopent-3-en-2-one, and various substituted derivatives.

Scientific Research Applications

4-Hydroxy-3-nitropent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitropent-3-en-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(4-Nitrophenyl)but-3-en-2-one (CAS 3490-37-7)

  • Structure: Aromatic nitro group on a phenyl ring attached to a butenone chain.
  • Key Differences :
    • The phenyl group introduces aromaticity, enhancing stability but reducing aliphatic reactivity compared to this compound.
    • The absence of a hydroxyl group limits hydrogen-bonding interactions and tautomerism.
  • Applications : Used as a laboratory chemical and intermediate in organic synthesis .

1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (CAS 20432-02-4)

  • Structure: Propenone chain with a nitro-substituted phenyl group at C1 and a second phenyl group at C3.
  • Key Differences :
    • The extended conjugation due to the two phenyl groups increases UV absorption and photostability.
    • Lacks a hydroxyl group, reducing polarity and solubility in polar solvents compared to the target compound .

2,4-Dihydroxy-3-nitropyridine

  • Structure : Nitro and hydroxyl groups on a pyridine ring.
  • Key Differences :
    • The heteroaromatic pyridine ring confers basicity and distinct electronic properties.
    • Reactivity is dominated by aromatic electrophilic substitution rather than aliphatic conjugation .

Functional Group Comparisons

Hydroxyl vs. Nitro Group Positioning

  • This compound: Adjacent hydroxyl and nitro groups may facilitate keto-enol tautomerism and intramolecular hydrogen bonding, influencing acidity (pKa) and solubility.

Reactivity Profiles

  • Aliphatic Nitro Compounds : Typically more reactive in nucleophilic additions (e.g., Michael additions) compared to aromatic nitro derivatives.
  • Aromatic Nitro Compounds : Stabilized by resonance, often used as electron-withdrawing groups in electrophilic substitution reactions .

Physical and Chemical Properties (Inferred)

Property This compound (Hypothetical) 4-(4-Nitrophenyl)but-3-en-2-one 2,4-Dihydroxy-3-nitropyridine
Molecular Weight (g/mol) 145.12 191.16 172.09
Solubility Moderate in polar solvents (e.g., ethanol) Low in water; soluble in acetone Soluble in hot water
Stability Likely prone to tautomerism Stable under inert conditions Stable in acidic media
Applications Potential intermediate for heterocycles Lab chemical, synthesis intermediate Pharmaceutical precursor

Q & A

What are the optimal synthetic routes for 4-Hydroxy-3-nitropent-3-en-2-one, and how can reaction conditions be optimized?

Basic
A Claisen-Schmidt condensation between a nitro-substituted ketone and a hydroxy-substituted aldehyde is a viable pathway, leveraging acidic or basic catalysis. Key parameters include maintaining a pH of 8–10 (using NaOH or KOH) and temperatures between 60–80°C to favor enone formation while minimizing side reactions. Reaction progress should be monitored via TLC or HPLC .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic
Combine NMR (¹H, ¹³C, and DEPT for functional group assignment), IR (to confirm nitro and hydroxy stretches at ~1520 cm⁻¹ and ~3400 cm⁻¹, respectively), and mass spectrometry (HRMS for molecular ion validation). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Advanced
Employ heteronuclear 2D NMR techniques (HSQC, HMBC) to resolve ambiguous coupling or overlapping signals. Computational simulations (DFT-based NMR prediction tools) can validate experimental data. If contradictions persist, consider steric effects or tautomeric equilibria, and verify sample purity .

What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

Advanced
Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds and UV-Vis spectroscopy to monitor degradation kinetics under controlled humidity (40–80% RH) and pH (3–9). Storage stability should align with recommendations for similar nitroketones: inert atmosphere, –20°C for long-term preservation .

How can intramolecular hydrogen bonding influence the compound’s reactivity?

Advanced
X-ray crystallography (single-crystal analysis) can reveal hydrogen-bonding networks between the hydroxy and nitro groups. Computational modeling (DFT or MD simulations) quantifies bond strengths and predicts effects on tautomerism or nucleophilic attack susceptibility. Compare results with spectroscopic data to validate models .

What safety protocols are critical during handling and storage?

Basic
Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Store in airtight containers under dry conditions (2–8°C) with desiccants. Ventilation must meet OSHA standards for fume hoods (face velocity ≥ 0.5 m/s) to mitigate inhalation risks .

How can kinetic studies elucidate the nitro group’s role in electrophilic reactions?

Advanced
Perform pseudo-first-order kinetics using excess electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO). Monitor nitro group reactivity via UV-Vis or stopped-flow techniques. Isotopic labeling (¹⁵N or ¹⁸O) can track mechanistic pathways .

What computational approaches are recommended for predicting the compound’s physicochemical properties?

Advanced
Use COSMO-RS for solubility predictions in organic solvents (e.g., logP calculations) and DFT (B3LYP/6-311+G(d,p)) for optimizing ground-state geometries. Molecular dynamics (MD) simulations assess bulk phase behavior .

How should researchers design experiments to investigate biological interactions (e.g., protein binding)?

Advanced
Employ fluorescence quenching assays with bovine serum albumin (BSA) or lysozyme to quantify binding constants (Kb). Molecular docking (AutoDock Vina) predicts binding modes, while ITC provides thermodynamic profiles (ΔH, ΔS) .

What strategies resolve low yields in large-scale syntheses?

Advanced
Optimize batch vs. flow chemistry: continuous flow systems reduce residence time and improve heat transfer. Catalytic methods (e.g., organocatalysts for asymmetric induction) and solvent screening (DoE approach) enhance efficiency. Pilot-scale trials should prioritize solvent recycling .

Notes

  • Advanced questions emphasize mechanistic, computational, and contradiction-resolution methodologies.
  • Basic questions focus on synthesis, characterization, and safety protocols.

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